molecular formula C17H15FN2O3S3 B2698091 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide CAS No. 899941-91-4

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide

Cat. No.: B2698091
CAS No.: 899941-91-4
M. Wt: 410.5
InChI Key: GKRSKBFNTWEFBK-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a benzo[d]thiazol-2-yl group

Preparation Methods

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the benzo[d]thiazol-2-yl intermediate: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the sulfonyl group: The benzo[d]thiazol-2-yl intermediate can be reacted with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the final compound: The resulting sulfonylated intermediate is then coupled with a propanamide derivative under appropriate conditions to yield the final product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and the benzo[d]thiazol-2-yl moiety may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide include:

    3-((4-chlorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide: This compound has a chlorophenyl group instead of a fluorophenyl group.

    3-((4-bromophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide: This compound has a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart different electronic and steric properties compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S3/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRSKBFNTWEFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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